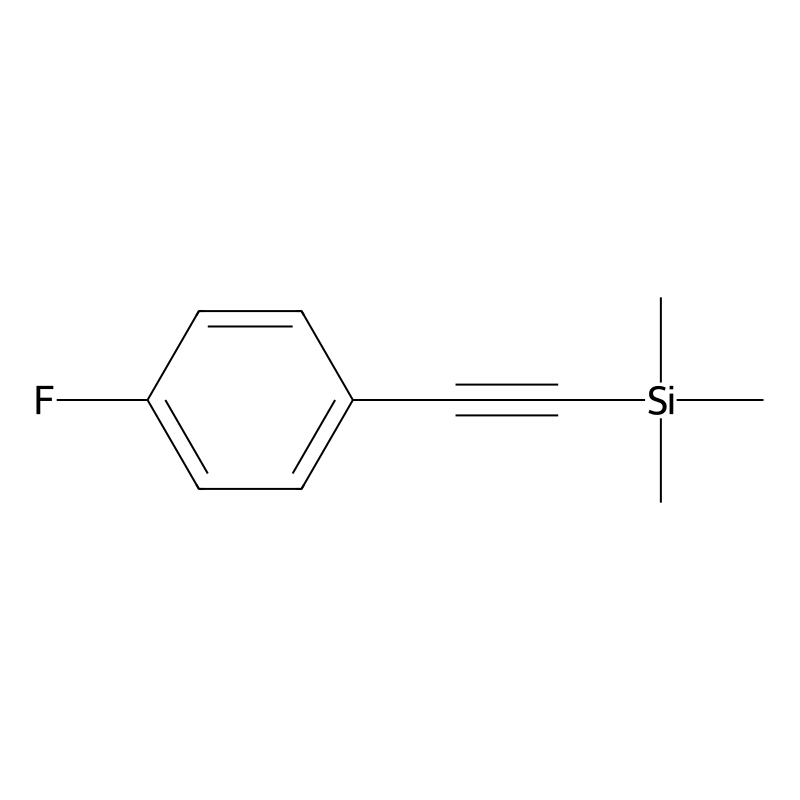

(4-Fluorophenylethynyl)trimethylsilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

(4-Fluorophenylethynyl)trimethylsilane is an organosilicon compound with the molecular formula and a molecular weight of approximately 192.31 g/mol. It features a trimethylsilane group attached to a phenyl ring that bears a fluorine substituent at the para position. This compound is notable for its potential applications in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

Synthesis and Functionalization

FPTMS can be synthesized through various methods, including the Sonogashira reaction and the Negishi coupling reaction. These reactions allow for the attachment of various functional groups to the ethynyl group (C≡C) of FPTMS, leading to diverse derivatives with unique properties. This ability to modify FPTMS makes it a versatile building block for the synthesis of complex molecules with potential applications in various fields [].

Applications in Materials Science

FPTMS has been explored for its potential applications in materials science due to its unique combination of properties. The presence of the trimethylsilyl group (Si(CH₃)₃) makes FPTMS hydrophobic, while the ethynyl group allows for π-π stacking interactions with other aromatic molecules. This combination of properties makes FPTMS a promising candidate for the development of self-assembled monolayers, organic light-emitting diodes (OLEDs), and field-effect transistors (FETs) [, ].

- Silylation Reactions: It can undergo silylation, where the trimethylsilane group can be replaced or modified through nucleophilic attack.

- Cross-Coupling Reactions: The alkyne functionality allows for participation in cross-coupling reactions, such as Sonogashira coupling, where it reacts with aryl halides to form biaryl compounds.

- Reactivity with Acids and Bases: This compound can react with acids and bases, affecting its stability and reactivity .

While specific biological activity data for (4-Fluorophenylethynyl)trimethylsilane is limited, compounds containing fluorinated phenyl groups often exhibit interesting biological properties due to their ability to modulate biological pathways. Fluorinated compounds are frequently investigated for their roles in medicinal chemistry, particularly in drug design, where they can enhance metabolic stability and bioavailability.

The synthesis of (4-Fluorophenylethynyl)trimethylsilane typically involves the following methods:

- Silylation of Terminal Alkynes: A common method involves the reaction of terminal alkynes with trimethylsilyl chloride or other silylating agents in the presence of a base such as sodium hydride or potassium tert-butoxide .

- Coupling Reactions: The compound can also be synthesized via coupling reactions involving fluorinated phenyl groups and alkynes, often facilitated by palladium catalysts .

- Direct Fluorination: Another synthetic route may involve direct fluorination of phenylacetylenes under controlled conditions to introduce the fluorine substituent at the para position .

(4-Fluorophenylethynyl)trimethylsilane has several applications:

- Organic Synthesis: It serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions.

- Material Science: Its unique properties make it suitable for use in developing novel materials with specific electronic or optical characteristics.

- Medicinal Chemistry: The compound's potential biological activity makes it a candidate for further exploration in drug development .

Several compounds share similarities with (4-Fluorophenylethynyl)trimethylsilane based on their structural features or functional groups. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Trimethyl(phenylethynyl)silane | CHSi | Lacks fluorine; used similarly in synthesis |

| 3-Fluorophenylethynyltrimethylsilane | CHFSi | Fluorine at meta position; different reactivity |

| 4-Methoxyphenylethynyltrimethylsilane | CHOSi | Contains methoxy group; alters electronic properties |

| (4-Bromophenylethynyl)trimethylsilane | CHBrSi | Bromine instead of fluorine; used in similar coupling reactions |

Uniqueness

The uniqueness of (4-Fluorophenylethynyl)trimethylsilane lies in its specific fluorination pattern, which can significantly influence its physical and chemical properties compared to similar compounds. The presence of fluorine enhances its stability and can affect its reactivity profile, making it particularly useful in fine chemical synthesis and medicinal chemistry applications.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant